molecular formula C11H17NO2S B6631796 2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine

Cat. No. B6631796
M. Wt: 227.33 g/mol
InChI Key: IDUVPYZYBBJVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine is a chemical compound of interest in scientific research. It is commonly referred to as TMA-2 and belongs to the class of phenethylamines. TMA-2 has been studied for its potential use in various fields, including medicine and neuroscience.

Mechanism of Action

TMA-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by TMA-2 leads to changes in the activity of neurons in the brain, which may underlie its effects on mood and behavior.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. TMA-2 has also been shown to have effects on heart rate and blood pressure, which may limit its use in humans.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. TMA-2 has been shown to have toxic effects in some animal models, which may limit its use in humans. Additionally, its effects on heart rate and blood pressure may make it difficult to use in studies involving human subjects.

Future Directions

There are several future directions for research on TMA-2. One area of interest is the development of new drugs based on its mechanism of action. Understanding how TMA-2 interacts with the 5-HT2A receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
Another area of interest is the study of TMA-2's effects on brain structure and function. Understanding how TMA-2 affects the brain may lead to new insights into the neural basis of mood and behavior.
Finally, there is a need for further research on the safety and toxicity of TMA-2. Understanding the potential risks associated with its use is important for the development of safe and effective drugs.

Synthesis Methods

TMA-2 can be synthesized through the reaction of 2,5-dimethoxy-N-(thiophen-3-ylmethyl)phenethylamine with paraformaldehyde, followed by reduction with sodium borohydride. This method has been described in detail in scientific literature and has been used to produce TMA-2 for research purposes.

Scientific Research Applications

TMA-2 has been studied for its potential use in various fields of scientific research. One area of interest is its potential as a therapeutic agent in the treatment of psychiatric disorders. Studies have shown that TMA-2 has antidepressant and anxiolytic effects in animal models, which suggest that it may have potential as a treatment for depression and anxiety in humans.
Another area of interest is the study of TMA-2's mechanism of action in the brain. TMA-2 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Understanding the mechanism of action of TMA-2 at this receptor may lead to the development of new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(13-5-6-14-11)3-4-12-8-10-2-7-15-9-10/h2,7,9,12H,3-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUVPYZYBBJVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCNCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine

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